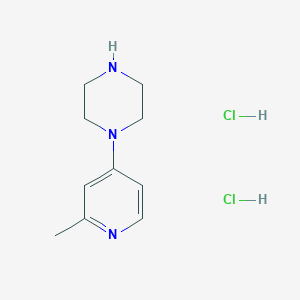

1-(2-Methylpyridin-4-yl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(2-methylpyridin-4-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13;;/h2-3,8,11H,4-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOMXRMWAZGXPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride typically involves the reaction of 2-methylpyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Methylpyridin-4-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Methylpyridin-4-yl)piperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is employed in the study of biological processes and interactions.

Medicine: This compound is used in the development of pharmaceutical drugs and therapeutic agents.

Industry: It is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Trimetazidine Dihydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride)

- Structure : Aryl group: 2,3,4-trimethoxybenzyl .

- Activity : Anti-ischemic agent with antioxidant, anti-inflammatory, and anti-apoptotic properties. Used clinically to mitigate tissue damage in ischemia/reperfusion injury .

- Key Difference : The trimethoxybenzyl group enhances metabolic stability and targets cellular oxidative stress pathways, unlike the pyridinyl group in the target compound .

GBR 12783 Dihydrochloride (1-(2-Diphenylmethoxyethyl)-4-(3-phenylpropyl)piperazine dihydrochloride)

- Structure : Bulky diphenylmethoxyethyl and phenylpropyl groups .

- Activity : Potent dopamine reuptake inhibitor (IC50 = 1.8 nM in rat striatal synaptosomes) .

- Key Difference: The extended hydrophobic substituents confer high selectivity for dopamine transporters (DAT), whereas the target compound’s pyridinyl group may favor interactions with other monoamine transporters or receptors.

Cetirizine Dihydrochloride ([2-[4-[(4-Chlorophenyl)-phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride)

- Structure : Benzhydryl and ethoxy acetic acid substituents .

- Activity : Second-generation antihistamine with minimal CNS penetration due to polar ethoxy acetic acid moiety .

- Key Difference : The hydrophilic group reduces blood-brain barrier permeability, contrasting with the lipophilic 2-methylpyridinyl group in the target compound.

Pharmacological Profiles and Selectivity

- Receptor Selectivity : Substituents critically influence receptor interactions. For example, 1-(m-trifluoromethylphenyl)piperazine shows 65-fold selectivity for 5-HT1B over 5-HT1A receptors , whereas GBR 12783 targets DAT . The pyridinyl group in the target compound may favor binding to nicotinic or serotonergic receptors.

Biological Activity

1-(2-Methylpyridin-4-yl)piperazine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology, primarily due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula: C₉H₁₄Cl₂N₂

- Molecular Weight: Approximately 220.13 g/mol

- Structure: The compound features a piperazine ring substituted with a 2-methylpyridine moiety, which contributes to its biological interactions.

This compound interacts with various molecular targets, primarily neurotransmitter receptors and enzymes. Its mechanism of action involves:

- Binding Affinity: It exhibits affinity for serotonin receptors (5-HT receptors) and dopamine receptors, which are critical in mood regulation and neuropharmacology.

- Enzymatic Modulation: The compound modulates enzymatic activity, influencing pathways related to neurotransmitter synthesis and degradation.

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, a related compound demonstrated high inhibition rates against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties: In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Case Studies

- Anticancer Activity:

- Neuropharmacological Effects:

Data Table: Biological Activities Overview

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling a pyridine derivative with a piperazine backbone. A common approach is nucleophilic substitution or condensation under acidic conditions. For example:

- Step 1: React 2-methylpyridine-4-carboxaldehyde with piperazine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

- Step 2: Acidify the product with HCl to form the dihydrochloride salt .

Key factors affecting yield include: - Catalyst use: Lewis acids (e.g., ZnCl₂) improve reaction efficiency.

- Solvent choice: Polar solvents enhance solubility of intermediates.

- Temperature control: Higher temperatures (>100°C) may degrade sensitive intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of techniques:

- HPLC-MS: Quantify purity (>95%) and detect impurities (e.g., unreacted starting materials) .

- NMR spectroscopy: Confirm structural integrity via characteristic peaks (e.g., pyridinyl protons at δ 8.2–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- Elemental analysis: Verify stoichiometry of C, H, N, and Cl .

Q. What environmental factors (pH, temperature) affect the stability of this compound during storage?

Answer:

- pH: Stability decreases in alkaline conditions (pH > 7) due to deprotonation of the piperazine ring. Store in acidic buffers (pH 4–6) to prevent degradation .

- Temperature: Prolonged exposure to >25°C accelerates decomposition. Store at 2–8°C in airtight, light-resistant containers .

- Humidity: Hygroscopic nature necessitates desiccants to avoid hydrolysis .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Answer:

- Handling: Use inert atmosphere (N₂/Ar) for moisture-sensitive reactions. Wear PPE (gloves, goggles) due to HCl byproduct release .

- Storage: Aliquot in amber vials under vacuum or nitrogen. Label with batch-specific data (synthesis date, solvent traces) .

- Reconstitution: Pre-warm DMSO to 37°C for solubility (5 mg/mL) and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How does structural modification at the pyridinyl and piperazine moieties influence the compound's biological activity?

Answer: Structure-activity relationship (SAR) studies reveal:

-

Pyridinyl substitutions: A 2-methyl group enhances lipophilicity, improving blood-brain barrier penetration compared to unsubstituted analogs .

-

Piperazine modifications: N-methylation reduces basicity, altering receptor binding kinetics (e.g., serotonin vs. dopamine receptors) .

-

Comparative data:

Analog Substituent Activity (IC₅₀) Parent compound 2-methylpyridinyl 15 nM (5-HT₁A) Trifluoromethyl analog CF₃ at pyridinyl 8 nM (5-HT₁A)

Q. What analytical techniques are most effective in resolving contradictions in biological activity data across studies?

Answer:

- Metabolite profiling (LC-MS/MS): Identify active metabolites that may contribute to off-target effects .

- Isothermal titration calorimetry (ITC): Quantify binding affinities to resolve discrepancies in receptor assays .

- X-ray crystallography: Resolve stereochemical ambiguities (e.g., piperazine ring conformation) affecting activity .

Q. What strategies can be employed to optimize the compound's solubility and bioavailability for in vivo studies?

Answer:

- Salt forms: Compare dihydrochloride vs. phosphate salts; the former improves aqueous solubility but may require pH adjustment .

- Prodrug design: Introduce ester groups at the piperazine nitrogen to enhance membrane permeability .

- Nanoparticle encapsulation: Use PLGA nanoparticles to increase plasma half-life in rodent models .

Q. How can researchers differentiate between the target compound and its structural analogs in complex mixtures?

Answer:

- High-resolution mass spectrometry (HR-MS): Distinguish analogs via exact mass differences (e.g., 2-methyl vs. 3-methylpyridinyl: Δm/z = 14.0157) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals from regioisomers .

- Chiral HPLC: Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.